N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a chemical compound with the following structural formula:
C9H7ClF3NO
This compound belongs to the class of fluorinated building blocks and is used in early discovery research . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
Preparation Methods
Synthetic Routes:: The synthetic route for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves the following steps:
Acylation: The starting material undergoes acylation to introduce the acetamide group.
Substitution: Chlorine substitution at the 2-position of the phenyl ring with a trifluoromethyl group.
Quinazoline Formation: Cyclization of the intermediate to form the quinazoline ring.
Industrial Production:: While industrial-scale production details are limited, laboratories typically synthesize this compound using established methods.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions due to the presence of the phenyl ring.
Substitution: The chlorine atom can be substituted by various nucleophiles.
Reduction: Reduction of the carbonyl group may occur.
Acylation: Acetic anhydride, acid catalyst (e.g., sulfuric acid).
Chlorination: Chlorine gas or chlorinating agents.
Cyclization: Acidic conditions (e.g., concentrated sulfuric acid).
Major Products:: The major product is N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide itself.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential drug development due to its unique structure.
Chemistry: As a building block for more complex molecules.
Biology: Investigating biological interactions.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H11ClF3N3O2S |
---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H11ClF3N3O2S/c18-11-6-5-9(17(19,20)21)7-13(11)22-14(25)8-27-16-23-12-4-2-1-3-10(12)15(26)24-16/h1-7H,8H2,(H,22,25)(H,23,24,26) |
InChI Key |
YRCUQJYEGMEYMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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